what are the chemical properties of Methylphenylsilanediol
what are the chemical properties of Methylphenylsilanediol
An In-depth Technical Guide to the Chemical Properties of Methylphenylsilanediol
Introduction
Methylphenylsilanediol, with the chemical formula C₇H₁₀O₂Si, is an organosilicon compound belonging to the silanol family. It is characterized by a central silicon atom bonded to a methyl group, a phenyl group, and two hydroxyl (-OH) groups. This unique structure makes it a valuable monomer for the synthesis of polysiloxanes, imparting specific properties such as thermal stability and refractive index modification due to the presence of the phenyl group. Furthermore, the field of bioorganosilicon chemistry has identified silanols, and specifically silanediols, as molecules of significant interest for drug discovery and development.[1][2] Their ability to act as bioisosteres for carbon-based alcohols and their unique hydrogen-bonding capabilities present novel opportunities in medicinal chemistry.[1]
This guide provides a comprehensive overview of the core chemical properties of Methylphenylsilanediol, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characteristics, spectroscopic signature, key chemical reactions, and its emerging applications, grounding the discussion in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of Methylphenylsilanediol stem from its molecular architecture. The silicon atom is tetrahedral, bonded to two organic substituents (methyl and phenyl) and two inorganic hydroxyl groups. This combination defines its physical state, solubility, and reactivity. The IUPAC name for this compound is dihydroxy-methyl-phenylsilane.
Physicochemical Data Summary
The key physical and chemical properties of Methylphenylsilanediol are summarized in the table below. These values are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 3959-13-5 | [3] |
| Molecular Formula | C₇H₁₀O₂Si | [3] |
| Molecular Weight | 154.24 g/mol | [3] |
| Appearance | White Solid | [1] |
| Melting Point | 84-85 °C | [3] |
| Boiling Point | 250.6 ± 23.0 °C (Predicted) | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Conditions | Hygroscopic, store under inert atmosphere in a refrigerator | [1][3] |
| pKa | 13.15 ± 0.53 (Predicted) | [1] |
Crystal Structure Insights
Key structural features to be elucidated would include:
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Si-O Bond Lengths: Typically around 1.61 Å.[4]
-
Si-C Bond Lengths: Approximately 1.88 Å for Si-C(phenyl) and Si-C(methyl).[4]
-
Tetrahedral Geometry: The C-Si-C and O-Si-O bond angles would deviate slightly from the ideal 109.5° due to the differing steric and electronic nature of the substituents.[5]
-
Hydrogen Bonding: The most critical intermolecular interaction in the crystal lattice would be hydrogen bonds between the hydroxyl groups of adjacent molecules (O-H···O). This network of hydrogen bonds is responsible for its solid state at room temperature and influences its melting point.
Hirshfeld surface analysis could further be employed to visualize and quantify intermolecular contacts, revealing the prevalence of H···H, C···H, and O···H interactions that govern the crystal packing.[6][7]
Synthesis and Purification
The most common and direct method for preparing Methylphenylsilanediol is the controlled hydrolysis of its corresponding dichlorosilane precursor, Dichloromethylphenylsilane (C₇H₈Cl₂Si).[8] The causality for this choice of precursor is its commercial availability and the high reactivity of the Si-Cl bonds towards nucleophilic substitution by water. The key challenge in this synthesis is controlling the reaction conditions to favor the formation of the diol and prevent premature polycondensation into polysiloxanes.
Experimental Protocol: Hydrolysis of Dichloromethylphenylsilane
This protocol describes a standard laboratory procedure for the synthesis of Methylphenylsilanediol.
Materials:
-
Dichloromethylphenylsilane (precursor)[8]
-
Diethyl ether or Toluene (organic solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or a weak base like pyridine (HCl scavenger)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is flame-dried and purged with an inert gas (Argon or Nitrogen) to ensure anhydrous conditions initially.[9][10]
-
Precursor Dissolution: Dichloromethylphenylsilane is dissolved in a suitable organic solvent (e.g., diethyl ether) in the flask and cooled to 0 °C in an ice bath. The use of an organic solvent creates a two-phase system, which helps to moderate the hydrolysis rate.
-
Controlled Hydrolysis: A stoichiometric amount of water, mixed with a weak base like sodium bicarbonate and dissolved in a small amount of solvent, is added dropwise from the dropping funnel to the stirred solution of the dichlorosilane. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise catalyze rapid and uncontrolled polycondensation of the silanediol product.[8] Maintaining a low temperature (0 °C) is essential to dissipate the exothermic heat of reaction and further suppress polymerization.
-
Workup and Extraction: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.[11]
-
Washing and Drying: The combined organic extracts are washed sequentially with a dilute NaHCO₃ solution and then with brine to remove any remaining acid and salts. The organic layer is then dried over an anhydrous drying agent like MgSO₄.[11]
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude solid is then purified. Recrystallization from a suitable solvent system (e.g., hot ethanol or a hexane/ethyl acetate mixture) is often effective.[11] For higher purity, column chromatography on silica gel may be required.[12]
Synthesis and Purification Workflow
The logical flow of the synthesis can be visualized as follows:
Caption: The first step of polycondensation of Methylphenylsilanediol.
Thermal Properties and Decomposition
Organosilanols and the resulting polysiloxanes are known for their thermal stability. The thermal decomposition of Methylphenylsilanediol would likely proceed through two main pathways at elevated temperatures: intramolecular or intermolecular condensation to form cyclic or linear siloxanes, and cleavage of the silicon-carbon bonds. [13][14]Thermogravimetric analysis (TGA) would reveal the onset of decomposition. For related phenyl-substituted silicones, significant thermal degradation occurs at temperatures above 400 °C. [15][16]The primary decomposition mechanism often involves the elimination of benzene and the further cross-linking of the siloxane backbone. [13]
Applications in Research and Drug Development
While Methylphenylsilanediol is a fundamental building block for specialized silicone polymers, its most innovative applications are emerging in the field of medicinal chemistry and drug discovery. [17]
The "Silicon Switch" and Bioisosterism
A central concept in organosilicon medicinal chemistry is the "silicon switch," where a carbon atom in a biologically active molecule is replaced by a silicon atom. [2][18][19]Replacing a quaternary carbon center with a silicon atom to create a silanol analog of a drug candidate can profoundly and beneficially alter its properties:
-
Increased Lipophilicity: Silicon-containing compounds are generally more lipophilic than their carbon counterparts, which can improve membrane permeability. [1]* Modified Metabolism: The Si-C bond is metabolically more stable than many C-H or C-C bonds, potentially reducing metabolic degradation and improving the pharmacokinetic profile of a drug. [19]* Enhanced Potency: The Si-OH group is more acidic and a better hydrogen bond donor than a C-OH group. This can lead to stronger interactions with biological targets like enzymes or receptors, thereby increasing potency. [1]
Silanediols as Pharmacophores
The diol functionality, Si(OH)₂, is of particular interest. It has been proposed that silanediols can act as mimics or bioisosteres of other functional groups known to chelate metal ions. For instance, they have been investigated as replacements for hydroxamic acids in the design of histone deacetylase (HDAC) inhibitors, where the silanediol group is proposed to chelate the catalytic Zn(II) ion in the enzyme's active site. [1]Although initial studies showed lower activity compared to established drugs, this approach highlights a rational design strategy that leverages the unique electronic properties of silicon. [1]This opens a pathway for developing novel classes of metalloenzyme inhibitors.
Conclusion
Methylphenylsilanediol is more than a simple silicone precursor. It is a molecule with a rich chemical profile defined by the interplay between its organic substituents and its highly reactive silanol groups. Its well-defined synthesis, predictable spectroscopic characteristics, and propensity for controlled polycondensation make it a versatile tool in materials science. Critically, for the intended audience, the unique properties imparted by the silicon atom—enhanced hydrogen bonding, metabolic stability, and novel coordination chemistry—position Methylphenylsilanediol and related silanols as a compelling platform for innovation in rational drug design. Future research will undoubtedly continue to exploit these chemical properties to develop next-generation materials and therapeutics.
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